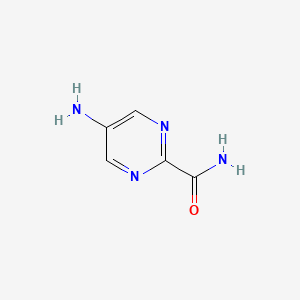

5-Aminopyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Aminopyrimidine-2-carboxamide is a synthetic building block used as a reactant in the discovery of carboline analogs as potent MAPKAP-K2 inhibitors . It is used for laboratory research purposes .

Synthesis Analysis

The synthesis of pyrimidines, including 5-Aminopyrimidine-2-carboxamide, involves numerous methods . One such method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .

Molecular Structure Analysis

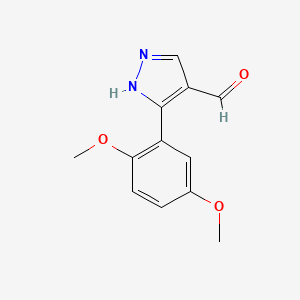

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular formula of 5-Aminopyrimidine-2-carboxamide is C5H6N4O .

Applications De Recherche Scientifique

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

Pyrimidines, including 5-Aminopyrimidine-2-carboxamide, have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

RAGE Inhibitors

Specific Scientific Field

Summary of the Application

Pyrimidine-2-carboxamide analogs have been investigated as novel RAGE inhibitors with improved drug-like properties . RAGE is a multi-ligand binding transmembrane receptor of the immunoglobulin superfamily, which is over-expressed in chronic inflammatory diseases .

Methods of Application or Experimental Procedures

The pyrimidine-2-carboxamide analogs were designed and synthesized based on previous work . The analogs were then evaluated for RAGE inhibitory activity .

Results or Outcomes

Several potent analogs with improved hydrophilicity were identified . One of the potent (diethylamino)ethoxymethoxy analogs did not exhibit undesired cytotoxicity in contrast with the parent RAGE inhibitors .

Antioxidant Activities

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

Pyrimidines, including 5-Aminopyrimidine-2-carboxamide, have been found to exhibit a range of pharmacological effects, including antioxidant activities .

Methods of Application or Experimental Procedures

The antioxidant effects of pyrimidines are attributed to their ability to neutralize free radicals and reactive oxygen species, which are harmful byproducts of cellular metabolism .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

Antiviral Activities

Specific Scientific Field

Summary of the Application

Pyridine-containing compounds, which include 5-Aminopyrimidine-2-carboxamide, have been found to have increasing importance for medicinal application as antiviral agents .

Methods of Application or Experimental Procedures

The antiviral effects of pyridines are attributed to their ability to inhibit the replication of viruses within host cells .

Results or Outcomes

This has generated concern among researchers in synthesizing a variety of pyridine derivatives .

Antibacterial Activities

Specific Scientific Field

Summary of the Application

Pyrimidines, including 5-Aminopyrimidine-2-carboxamide, have been found to exhibit a range of pharmacological effects, including antibacterial activities .

Methods of Application or Experimental Procedures

The antibacterial effects of pyrimidines are attributed to their ability to inhibit the growth of bacteria by interfering with their metabolic processes .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .

Antifungal Activities

Specific Scientific Field

Summary of the Application

Pyrimidines, including 5-Aminopyrimidine-2-carboxamide, have been found to exhibit a range of pharmacological effects, including antifungal activities .

Methods of Application or Experimental Procedures

The antifungal effects of pyrimidines are attributed to their ability to inhibit the growth of fungi by interfering with their metabolic processes .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .

Safety And Hazards

5-Aminopyrimidine-2-carboxamide is used for laboratory research purposes and is not intended for drug or household use . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Orientations Futures

Research developments suggest that pyrimidines, including 5-Aminopyrimidine-2-carboxamide, have potential anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents .

Propriétés

IUPAC Name |

5-aminopyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,6H2,(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPNGGBTDFQAMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480852 |

Source

|

| Record name | 5-AMINOPYRIMIDINE-2-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopyrimidine-2-carboxamide | |

CAS RN |

56621-97-7 |

Source

|

| Record name | 5-AMINOPYRIMIDINE-2-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)